![molecular formula C9H8ClN3 B3033514 1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole CAS No. 1038975-25-5](/img/structure/B3033514.png)
1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Overview
Description
“1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole” is a chemical compound that has not been extensively studied. It is related to other compounds such as “1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride” and “N-tert-Butyl-O- 1- 4-(chloromethyl)phenyl ethyl -N-(2-methyl-1-phenylpropyl)hydroxylamine” which have been used in scientific research .
Scientific Research Applications
Drug Discovery
1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole, commonly referred to as a 1,2,3-triazole, has garnered significant attention in drug discovery. Its unique structure and properties make it an attractive scaffold for designing novel pharmaceutical compounds. Some notable examples include:
Anticonvulsant Drug Rufinamide: Rufinamide, used to treat epilepsy, contains a 1,2,3-triazole core. This compound demonstrates anticonvulsant activity and has been approved for clinical use .
Broad Spectrum Cephalosporin Antibiotic Cefatrizine: Cefatrizine, another 1,2,3-triazole-based compound, exhibits antibacterial properties. It belongs to the cephalosporin class of antibiotics and is effective against a wide range of bacterial infections .
Organic Synthesis
1,2,3-Triazoles serve as versatile building blocks in organic synthesis due to their stability and reactivity. Researchers have employed various synthetic methodologies to access these compounds:
Huisgen 1,3-Dipolar Cycloaddition: The classic Huisgen cycloaddition (often referred to as “click chemistry”) allows efficient formation of 1,2,3-triazoles by combining azides and alkynes. This method has found widespread use in drug development and materials science .
Metal-Catalyzed 1,3-Dipolar Cycloaddition: Transition metal catalysts facilitate the regioselective synthesis of 1,2,3-triazoles. These reactions enable the construction of complex molecules with high efficiency .
Strain-Promoted Azide-Alkyne Cycloaddition: This bioorthogonal reaction proceeds without the need for metal catalysts, making it valuable for biological applications. Researchers utilize it for labeling biomolecules and studying cellular processes .
Supramolecular Chemistry and Materials Science
1,2,3-Triazoles contribute significantly to supramolecular chemistry and materials research:
Supramolecular Assemblies: The unique electronic and structural properties of 1,2,3-triazoles allow their incorporation into supramolecular assemblies. These assemblies find applications in sensors, drug delivery, and molecular recognition .
Fluorescent Imaging: Fluorescently labeled 1,2,3-triazoles serve as valuable probes for cellular imaging. Their stability and compatibility with biological systems make them ideal for visualizing specific targets in living cells .
Hypercrosslinked Porous Polymers: Researchers have explored 1,2,3-triazole-based crosslinkers to create hypercrosslinked porous polymers. These materials exhibit high surface areas and find use in gas storage, catalysis, and separation processes .
Mechanism of Action
Target of Action
Based on its structure, it can be inferred that it may target aromatic compounds or benzene derivatives .
Mode of Action
The compound, being a chloromethyl derivative, may undergo nucleophilic substitution reactions . In such reactions, a nucleophile, an atom that is rich in electron density, attacks an electrophilic carbon, which is deficient in electron density . This leads to the replacement of the chloromethyl group .
Biochemical Pathways
It can be inferred that the compound might be involved in nucleophilic aromatic substitution reactions . These reactions could potentially affect various biochemical pathways, depending on the specific targets of the compound.
properties
IUPAC Name |
1-[2-(chloromethyl)phenyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-5-8-3-1-2-4-9(8)13-7-11-6-12-13/h1-4,6-7H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDPHGWNETYLJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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